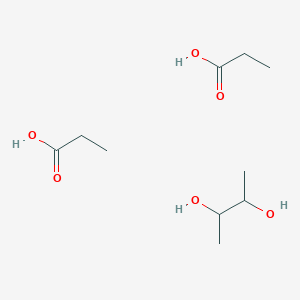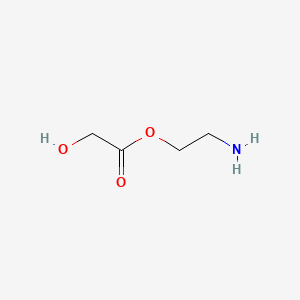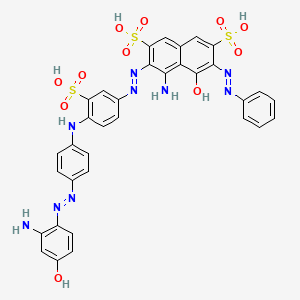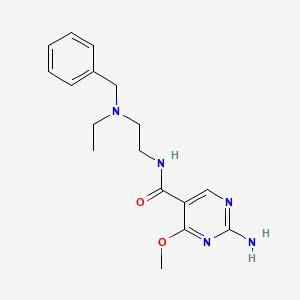
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of amines and pyrimidines This compound is characterized by the presence of an amino group, a benzylethylamino group, and a methoxy group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the amino and benzylethylamino groups. The methoxy group is usually introduced through a methylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistency and quality. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-ethylbenzenesulfonanilide
- N-Methylaniline
- N-Ethyl-N-methylcyclopentylamine
Uniqueness
Compared to similar compounds, 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide stands out due to its unique combination of functional groups and structural features
Propriétés
Numéro CAS |
72412-38-5 |
|---|---|
Formule moléculaire |
C17H23N5O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-amino-N-[2-[benzyl(ethyl)amino]ethyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H23N5O2/c1-3-22(12-13-7-5-4-6-8-13)10-9-19-15(23)14-11-20-17(18)21-16(14)24-2/h4-8,11H,3,9-10,12H2,1-2H3,(H,19,23)(H2,18,20,21) |
Clé InChI |
ZOTASJSDCXLHRR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNC(=O)C1=CN=C(N=C1OC)N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


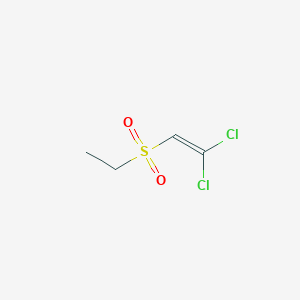
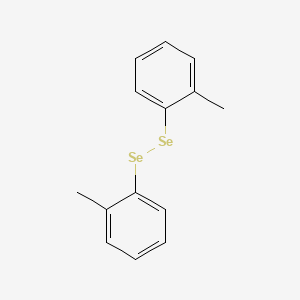
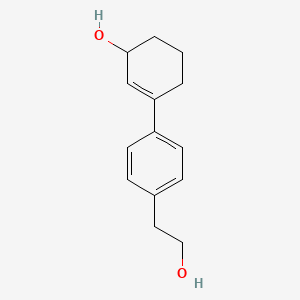

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
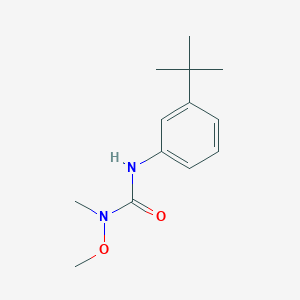
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
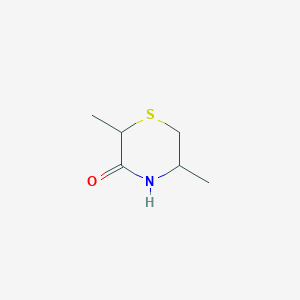
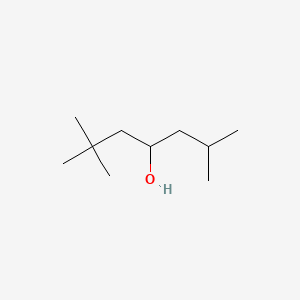
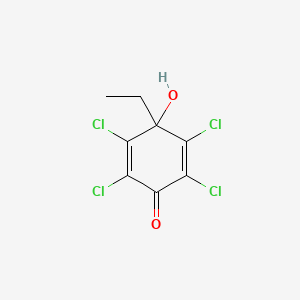
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
